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Compound of Interest

Compound Name:
N-(3-ethoxy-4-

methylphenyl)acetamide

Cat. No.: B1185081

Get Quote

Target Molecule: N-(3-ethoxy-4-methylphenyl)acetamide CAS (Precursor): 2486-64-8 (3-

ethoxy-4-methylaniline) Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol
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Metric
Route A: Direct

Acetylation

Route B: O-

Alkylation

Route C: Nitro-

Reduction Sequence

Strategy
Linear / Functional

Group Protection

Convergent / Late-

Stage Modification

De Novo / Aromatic

Substitution

Starting Material
3-Ethoxy-4-

methylaniline

N-(3-hydroxy-4-

methylphenyl)acetami

de

5-Nitro-2-

methylphenol

Step Count 1 1 (from intermediate) 3

Est.[1] Yield 85–95% 70–80% 50–60% (Overall)

Atom Economy High
Moderate (Halide

waste)

Low (Reductant

waste)

Scalability
Excellent (Industrial

Standard)

Good

(Pharma/Metabolite

synthesis)

Poor (R&D only)

Route A: Direct Acetylation (The Industrial Standard)
Rationale: This is the most efficient pathway, utilizing the commercially available aniline

precursor. The reaction is rapid, high-yielding, and requires minimal purification. It relies on the

nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride.

Mechanism & Workflow
The amine lone pair attacks the acetic anhydride carbonyl, forming a tetrahedral intermediate.

Elimination of acetate generates the amide bond.

3-Ethoxy-4-methylaniline
(CAS 2486-64-8)

Tetrahedral
Intermediate

Nucleophilic Attack

Acetic Anhydride
(AcOH / NaOAc)

N-(3-ethoxy-4-methylphenyl)acetamide
(Target)

- AcOH
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Figure 1: Direct acetylation pathway via nucleophilic acyl substitution.

Experimental Protocol
Reagents: 3-Ethoxy-4-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid

(Solvent), Sodium Acetate (0.1 eq, Catalyst).

Dissolution: Dissolve 10 mmol of 3-ethoxy-4-methylaniline in 15 mL of glacial acetic acid in a

round-bottom flask.

Addition: Add 12 mmol of acetic anhydride dropwise at room temperature. The reaction is

slightly exothermic; maintain temp < 40°C.

Catalysis: Add a catalytic amount of anhydrous sodium acetate to buffer the system and

accelerate the reaction.

Reflux: Stir at room temperature for 1 hour, then heat to 60°C for 30 minutes to ensure

completion (monitor by TLC, Rf ~0.4 in 1:1 Hex/EtOAc).

Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously

for 15 minutes to hydrolyze excess anhydride and precipitate the product.

Purification: Filter the white/off-white solid. Wash with cold water (3x) and recrystallize from

Ethanol/Water (9:1) if necessary.[2]

Validation Criteria:

1H NMR (DMSO-d6): Look for the acetyl methyl singlet (~2.05 ppm), the ethoxy triplet (~1.3

ppm) and quartet (~4.0 ppm), and the aromatic signals (1:1:1 pattern for 1,3,4-substitution).

Route B: O-Alkylation (The Convergent Approach)
Rationale: This route is preferred when the phenol derivative (N-(3-hydroxy-4-

methylphenyl)acetamide) is available, often from metabolic studies or degradation analysis. It

utilizes the Williamson Ether Synthesis logic.
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Base-mediated deprotonation of the phenol creates a phenoxide anion, which performs an SN2

attack on the ethyl halide.

N-(3-hydroxy-4-methylphenyl)acetamide
(CAS 5307-07-3) K2CO3 / DMF

Deprotonation
Target Molecule

+ EtI (SN2)

Ethyl Iodide (EtI)
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Figure 2: O-Alkylation via Williamson Ether Synthesis.

Experimental Protocol
Reagents: N-(3-hydroxy-4-methylphenyl)acetamide (1.0 eq), Ethyl Iodide (1.2 eq), Potassium

Carbonate (2.0 eq), DMF (Solvent).

Activation: Suspend 10 mmol of the phenol-amide and 20 mmol of anhydrous K₂CO₃ in 20

mL of dry DMF. Stir at RT for 30 mins to generate the phenoxide.

Alkylation: Add 12 mmol of Ethyl Iodide (or Ethyl Bromide) dropwise.

Heating: Heat the mixture to 60–80°C for 4–6 hours. (Note: Amide N-H is less acidic than

Phenol O-H, ensuring O-selectivity).

Workup: Pour into water. Extract with Ethyl Acetate.[3] Wash organic layer with brine to

remove DMF.

Drying: Dry over MgSO₄ and concentrate in vacuo.

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.
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Rationale: This route is used only when the aniline precursor is unavailable. It starts from the

widely available 5-nitro-2-methylphenol, building the ethoxy and amine functionalities

sequentially.

Mechanism & Workflow
Alkylation: Protection of the phenol as an ethyl ether.

Reduction: Conversion of the nitro group to an amine (Béchamp or Hydrogenation).

Acetylation: Standard protection of the amine.

5-Nitro-2-methylphenol

4-Methyl-3-ethoxynitrobenzene

EtI, K2CO3

3-Ethoxy-4-methylaniline

H2, Pd/C
or Fe/HCl

Target Acetamide

Ac2O
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Figure 3: Three-step synthesis from nitro-phenol precursor.

Experimental Protocol (Step 2: Reduction Focus)
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Pre-requisite: 4-methyl-3-ethoxynitrobenzene must be synthesized via Route B's alkylation

conditions first.

Reagents: Nitro-intermediate, Iron powder (Fe), HCl (catalytic), Ethanol/Water.

Reduction: Suspend the nitro compound in 50% Ethanol/Water. Add Iron powder (3-5 eq)

and catalytic HCl.

Reflux: Heat to reflux for 2 hours. The nitro group is reduced to the amine.[4]

Filtration: Filter hot through Celite to remove Iron oxides.

Neutralization: Neutralize filtrate with NaHCO₃ and extract the aniline.

Acetylation: Proceed immediately to Route A protocol to avoid oxidation of the free aniline.

Comparative Analysis Summary
Feature

Route A
(Recommended)

Route B Route C

Yield High (>90%) Moderate (75%) Low (Total <60%)

Cost Efficiency High Medium Low

Green Chemistry Best (Water quench) Poor (DMF/Halides) Poor (Metal waste)

Safety Profile Moderate (Corrosives) Moderate (Alkylators)
Low

(Nitro/Exothermic)

Conclusion: For research and development purposes, Route A is the superior choice due to the

commercial availability of 3-ethoxy-4-methylaniline. Route B is reserved for structural activity

relationship (SAR) studies where the phenol core is being diversified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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